Technical Whitepaper: 2-(Aminooxy)-N,N-dimethylacetamide Hydrochloride (CAS 138224-86-9)
Technical Whitepaper: 2-(Aminooxy)-N,N-dimethylacetamide Hydrochloride (CAS 138224-86-9)
Executive Summary
2-(Aminooxy)-N,N-dimethylacetamide hydrochloride (CAS 138224-86-9) is a specialized bifunctional reagent primarily utilized in chemoselective bioconjugation and DNA-Encoded Library (DEL) synthesis. Structurally, it consists of a reactive aminooxy (
This compound serves as a high-efficiency capping agent and solubility enhancer . Its primary function is to irreversibly react with aldehydes and ketones to form stable oximes, thereby "silencing" reactive carbonyls while introducing a polar, non-ionic motif that prevents aggregation in aqueous media.
Physicochemical Profile
The hydrochloride salt form ensures stability and high water solubility, making it compatible with sensitive biological environments.
| Property | Specification |
| CAS Number | 138224-86-9 |
| Chemical Name | 2-(Aminooxy)-N,N-dimethylacetamide hydrochloride |
| Formula (Salt) | |
| Molecular Weight | 154.59 g/mol |
| Structure | |
| Appearance | White to off-white crystalline solid |
| Solubility | Water (>50 mg/mL), DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Et2O) |
| pKa (Conjugate Acid) | ~4.5 (Aminooxy group) |
| Hygroscopicity | Hygroscopic; store under inert gas with desiccant |
| Storage Conditions | -20°C, inert atmosphere (Ar/N2) |
Mechanistic Insight: The Oxime Ligation
The utility of CAS 138224-86-9 relies on the
Reaction Pathway[2]
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Nucleophilic Attack: The aminooxy nitrogen attacks the electrophilic carbonyl carbon of the aldehyde/ketone.
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Tetrahedral Intermediate: A transient hemiaminal intermediate is formed.
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Dehydration: Acid-catalyzed elimination of water drives the equilibrium toward the stable oxime (
) product.
Stability Advantage
Unlike hydrazones (which are susceptible to hydrolysis over time), the resulting oxime ether linkage is hydrolytically stable under physiological conditions, making this reagent ideal for permanent capping or labeling.
Figure 1: Mechanism of oxime ligation using 2-(Aminooxy)-N,N-dimethylacetamide. The reaction is chemoselective for aldehydes/ketones at acidic pH.
Key Applications
DNA-Encoded Library (DEL) Synthesis
In DEL synthesis, aldehydes are common intermediates or byproducts. Unreacted aldehydes can lead to non-specific cross-linking or degradation of the DNA tag.
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Role: CAS 138224-86-9 is used as a "scavenger" or "cap" . It is added at the end of a reaction cycle to convert any residual aldehydes into inert oximes.
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Benefit: The dimethylacetamide tail is small and hydrophilic, preventing the DNA conjugate from precipitating or sticking to hydrophobic matrices.
Glycoengineering & Sialic Acid Labeling
Glycoproteins can be functionalized by periodate oxidation of sialic acids to generate aldehydes.
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Role: This reagent can block these aldehydes if a "silent" surface is required, or serve as a model compound to optimize ligation conditions before using expensive fluorophores.
Surface Passivation
For aldehyde-functionalized slides or beads used in assays, unreacted sites contribute to background noise. Capping with Aminooxy-DMA creates a neutral, hydrophilic surface that resists non-specific protein adsorption.
Experimental Protocol: Aldehyde Capping
Objective: Complete capping of residual aldehyde groups on a biomolecule or DNA-conjugate.
Materials
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Reagent: 2-(Aminooxy)-N,N-dimethylacetamide HCl (100 mM stock in water).
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Buffer: 0.1 M Na Acetate or Na Phosphate, pH 4.5 – 6.0.
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Catalyst (Optional): p-Phenylenediamine or Aniline (10–100 mM) to accelerate reaction rate 10-100x.
Workflow
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Preparation: Dissolve the target molecule (containing aldehydes) in the Reaction Buffer.
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Addition: Add 2-(Aminooxy)-N,N-dimethylacetamide HCl to a final concentration of 5–10 equivalents relative to the aldehyde content.
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Note: If the aldehyde concentration is unknown (e.g., surface capping), use a final concentration of 1–5 mM.
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Catalysis (Recommended for low concentrations): Add Aniline to a final concentration of 10 mM.
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Incubation: Incubate at 25°C for 2–4 hours (or 4°C overnight).
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Purification: Remove excess reagent via size-exclusion chromatography (e.g., PD-10 column), dialysis, or ethanol precipitation (for DNA).
Figure 2: Standard workflow for aldehyde capping. Aniline catalysis is recommended for dilute samples (<10 µM).
Safety & Handling (SDS Summary)
While specific toxicological data for this CAS may be limited, handle as a functionalized amine hydrochloride.
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
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PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle the powder in a fume hood to avoid inhalation.
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First Aid:
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Disposal: Dispose of as hazardous organic waste containing nitrogen.
References
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Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 2: Functional Targets – Aldehydes and Ketones).
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Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548.
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Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376.
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Franzini, R. M., & Neri, D. (2010). DNA-Encoded Chemical Libraries: Advancing beyond Conventional Small-Molecule Libraries. Nature Chemical Biology, 6, 413–419. (Contextual reference for capping strategies).
